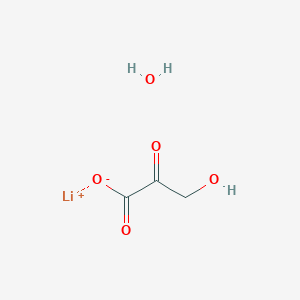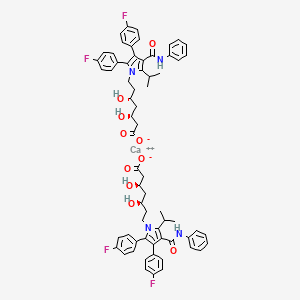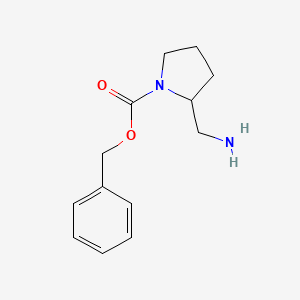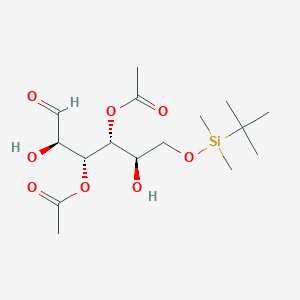
santhopine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Deoxyfructosylglutamine has several scientific research applications, including:
Mecanismo De Acción
Mode of Action
Santhopine interacts with its bacterial targets by serving as a source of energy, carbon, and nitrogen . This interaction enables the bacteria to colonize tobacco roots . The bacteria have genomic features, including genes for this compound catabolism, that are associated with this ability .
Biochemical Pathways
It is known that this compound biosynthesis is induced in crown gall tumors and hairy roots upon infection by pathogenic rhizobium strains . This suggests that this compound may play a role in the assembly of root microbiota .
Result of Action
The result of this compound’s action is the colonization of tobacco roots by Arthrobacter bacteria . This colonization is associated with the ability of these bacteria to metabolize this compound .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of tobacco-specific plant specialized metabolites, such as this compound, partially mediates the enrichment of Arthrobacter bacteria in the tobacco endosphere . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific environmental conditions within the tobacco endosphere.
Análisis Bioquímico
Biochemical Properties
The role of Deoxyfructosylglutamine in biochemical reactions is not yet fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it may be involved in reactions catalyzed by glucoamylases, a group of enzymes involved in starch hydrolysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Deoxyfructosylglutamine remain to be fully elucidated.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the effects of this compound may change over time, potentially involving changes in the product’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
Preliminary studies suggest that the effects of this compound may vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
Deoxyfructosylglutamine is believed to be involved in various metabolic pathways. It may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . The specific metabolic pathways that Deoxyfructosylglutamine is involved in remain to be fully elucidated.
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation
Subcellular Localization
It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific subcellular localization of Deoxyfructosylglutamine remains to be fully elucidated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deoxyfructosylglutamine can be synthesized through the Maillard reaction, where a reducing sugar such as glucose reacts with an amino acid like glutamine . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the Amadori product. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of deoxyfructosylglutamine may involve enzymatic methods to enhance the efficiency and selectivity of the reaction. Enzymes such as fructosamine 3-kinase can be used to catalyze the formation of deoxyfructosylglutamine from its precursors . This approach can be advantageous in terms of scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Deoxyfructosylglutamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert deoxyfructosylglutamine back to its original amino acid and sugar components.
Substitution: This reaction involves the replacement of functional groups within the molecule, potentially altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of deoxyfructosylglutamine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of deoxyfructosylglutamine depend on the specific reaction conditions. For example, oxidation can lead to the formation of AGEs, while reduction can yield the original amino acid and sugar components .
Comparación Con Compuestos Similares
Similar Compounds
Fructosamine: Another Amadori product formed from glucose and an amino acid.
Deoxyfructosyllysine: Similar to deoxyfructosylglutamine but formed from lysine instead of glutamine.
Glucosylamine: Formed from glucose and ammonia, representing a simpler structure compared to deoxyfructosylglutamine.
Uniqueness
Deoxyfructosylglutamine is unique due to its specific formation from glutamine and its role in the Maillard reaction. Its structure and reactivity make it a valuable compound for studying the formation and degradation of AGEs, as well as for exploring potential therapeutic interventions for AGE-related diseases .
Propiedades
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O8/c12-7(15)2-1-5(10(18)19)13-4-11(20)9(17)8(16)6(14)3-21-11/h5-6,8-9,13-14,16-17,20H,1-4H2,(H2,12,15)(H,18,19)/t5-,6+,8+,9-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIATPDKUZZXAT-VISRLPHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CCC(=O)N)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CN[C@@H](CCC(=O)N)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)

![Methanamine, N-[1-(2-pyridinyl)ethylidene]-, N-oxide (9CI)](/img/new.no-structure.jpg)

![dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B1142055.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1142056.png)

![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)
![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
![1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine](/img/structure/B1142067.png)

